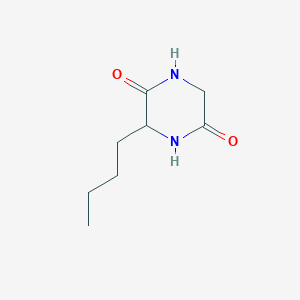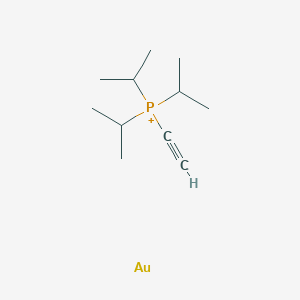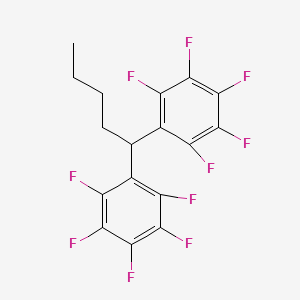
1,1'-(Pentane-1,1-diyl)bis(pentafluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Pentane-1,1-diyl)bis(pentafluorobenzene) is a unique organic compound characterized by its pentane backbone and two pentafluorobenzene groups. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,1’-(Pentane-1,1-diyl)bis(pentafluorobenzene) typically involves the reaction of pentafluorobenzene with a pentane derivative under specific conditions. One common method includes the use of a Grignard reagent, where pentafluorobenzene is reacted with a pentane-based Grignard reagent in the presence of a catalyst. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
1,1’-(Pentane-1,1-diyl)bis(pentafluorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The pentafluorobenzene groups can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1’-(Pentane-1,1-diyl)bis(pentafluorobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s stability and reactivity make it useful in the development of new biochemical assays and probes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1’-(Pentane-1,1-diyl)bis(pentafluorobenzene) exerts its effects is largely dependent on its interaction with other molecules. Its pentafluorobenzene groups can engage in strong π-π interactions, while the pentane backbone provides flexibility and stability. These interactions can influence the compound’s reactivity and binding affinity with various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
1,1’-(Pentane-1,1-diyl)bis(pentafluorobenzene) can be compared with other similar compounds, such as:
1,1’-(Butane-1,1-diyl)bis(pentafluorobenzene): Similar structure but with a butane backbone, leading to different chemical properties and reactivity.
1,1’-(Hexane-1,1-diyl)bis(pentafluorobenzene): Longer hexane backbone, which can affect the compound’s flexibility and interactions.
1,1’-(Pentane-1,1-diyl)bis(trifluorobenzene): Substitution of pentafluorobenzene with trifluorobenzene, resulting in different electronic properties and reactivity.
The uniqueness of 1,1’-(Pentane-1,1-diyl)bis(pentafluorobenzene) lies in its specific combination of a pentane backbone with pentafluorobenzene groups, providing a balance of stability, reactivity, and versatility in various applications.
Properties
CAS No. |
88223-41-0 |
|---|---|
Molecular Formula |
C17H10F10 |
Molecular Weight |
404.24 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[1-(2,3,4,5,6-pentafluorophenyl)pentyl]benzene |
InChI |
InChI=1S/C17H10F10/c1-2-3-4-5(6-8(18)12(22)16(26)13(23)9(6)19)7-10(20)14(24)17(27)15(25)11(7)21/h5H,2-4H2,1H3 |
InChI Key |
WFUJZUIQAOKYMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



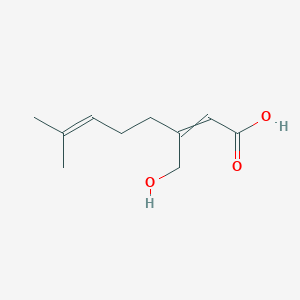
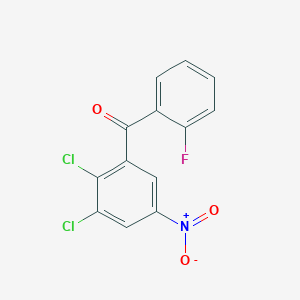
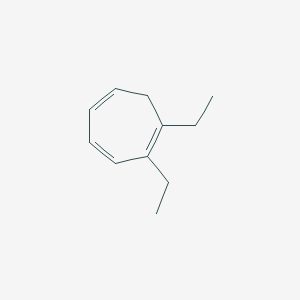
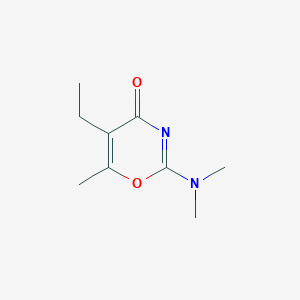
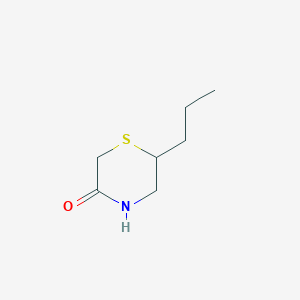
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)
![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)

![1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14392924.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
